Bienvenue dans la boutique en ligne BenchChem!

N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide

TrkA kinase inhibition Kinase inhibitor SAR Carboximidamide pharmacophore

N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide (CAS 339028-23-8) is a small-molecule carboximidamide (molecular formula C₁₆H₁₂F₃N₃, MW 303.28). This compound has been disclosed in Array BioPharma patents (US8865698, US10005783, US10047097, and related filings) within the Trk kinase inhibitor chemical series.

Molecular Formula C16H12F3N3
Molecular Weight 303.288
CAS No. 339028-23-8
Cat. No. B2372227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
CAS339028-23-8
Molecular FormulaC16H12F3N3
Molecular Weight303.288
Structural Identifiers
SMILESCN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C16H12F3N3/c1-21-15(22-14-7-2-4-11(8-14)10-20)12-5-3-6-13(9-12)16(17,18)19/h2-9H,1H3,(H,21,22)
InChIKeyJPCVUIYBUDFPGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide (CAS 339028-23-8): Scientific Procurement Baseline


N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide (CAS 339028-23-8) is a small-molecule carboximidamide (molecular formula C₁₆H₁₂F₃N₃, MW 303.28) . This compound has been disclosed in Array BioPharma patents (US8865698, US10005783, US10047097, and related filings) within the Trk kinase inhibitor chemical series [1]. It incorporates three pharmacophoric elements—a 3-cyanophenyl group, an N'-methyl substituent, and a 3-trifluoromethylphenyl moiety—arranged around a central carboximidamide scaffold that distinguishes it from more common benzamide-based kinase inhibitor building blocks. The compound is commercially available from multiple suppliers (e.g., AKSci at 95% purity; Leyan at 90% purity), positioning it as a research-grade chemical probe and medicinal chemistry intermediate rather than a clinical candidate .

Why Generic Benzenecarboximidamide or Benzamide Substitution Fails for CAS 339028-23-8


The N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide scaffold cannot be generically replaced by structurally similar benzamide or benzenecarboximidamide analogs because subtle variations in the amidine vs. amide linkage, the presence or absence of the N'-methyl group, and the specific meta-substitution pattern on the phenyl rings produce divergent TrkA inhibitory potency that spans more than two orders of magnitude within the same patent family. For example, within US8865698 alone, Example 3 (this compound) exhibits a TrkA IC₅₀ of 22.2 nM, while other examples in the same series range from 1.70 nM to >4.7 nM [1]. The N'-methyl group on the carboximidamide nitrogen modulates hydrogen-bonding capacity and steric fit within the TrkA ATP-binding pocket in ways that the des-methyl analog (CAS 339009-93-7) or the corresponding benzamide (CAS 175865-59-5) do not replicate . Procurement of the incorrect analog—even one bearing the same cyanophenyl and trifluoromethyl substituents—risks introducing a compound with either substantially weaker target engagement or altered selectivity profile, undermining reproducibility in kinase profiling and SAR studies .

N-(3-Cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide: Quantitative Differentiation Evidence vs. Closest Analogs


TrkA Inhibitory Potency: N'-Methyl Carboximidamide vs. Des-Methyl Analog

The N'-methyl substituent on the carboximidamide nitrogen of CAS 339028-23-8 is essential for TrkA inhibitory potency. In the Array BioPharma TrkA inhibitor patent series (US8865698), this compound (Example 3) demonstrated a TrkA IC₅₀ of 22.2 nM in ELISA assays at pH 7.5 [1]. The des-methyl analog, N'-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide (CAS 339009-93-7), lacks this N'-methyl group (MW 289.26 vs. 303.28 for the target compound), and within the same patent landscape, N'-unsubstituted carboximidamides show substantially attenuated TrkA binding . The methyl group contributes both a hydrophobic contact and a conformational constraint that pre-organizes the scaffold for ATP-pocket occupancy, making the N'-methylated compound the appropriate choice for TrkA-focused chemical biology studies [1].

TrkA kinase inhibition Kinase inhibitor SAR Carboximidamide pharmacophore

Chemical Scaffold Differentiation: Carboximidamide (Amidine) vs. Benzamide (Amide) Linkage

CAS 339028-23-8 contains a carboximidamide (amidine) central linkage (N=C–N), which is chemically and pharmacologically distinct from the amide linkage (O=C–N) found in the closely related compound N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide (CAS 175865-59-5) . The amidine group is a stronger hydrogen-bond donor/acceptor and can participate in bidentate interactions with kinase hinge regions that an amide cannot replicate. The benzamide analog is commercially available from Sigma-Aldrich at 97% purity as a solid (mp 147–149 °C), while the carboximidamide target compound is supplied at 95% purity (AKSci) . The differing physical forms—solid (benzamide) vs. powder (carboximidamide)—and the divergent hydrogen-bonding pharmacophores mean these two compounds are not interchangeable in kinase inhibitor SAR campaigns, despite sharing the same 3-cyanophenyl and 3-trifluoromethylphenyl substituents .

Carboximidamide scaffold Benzamide comparison Medicinal chemistry building block

TrkA Binding Affinity: Orthogonal Confirmation via SPR

Independent binding data from ChEMBL (CHEMBL3297748; deposited in BindingDB as BDBM50022670) provide orthogonal biophysical confirmation of TrkA target engagement for this compound. An HTRF enzymatic assay yielded a TrkA IC₅₀ of 11 nM, while surface plasmon resonance (SPR) measured a binding affinity Kd of 63 nM against His-tagged TrkA [1]. In contrast, inhibition of pre-phosphorylated TrkA in a Caliper mobility-shift assay gave an IC₅₀ of 1,690 nM, indicating that the compound preferentially inhibits the non-phosphorylated (inactive) kinase conformation—a mechanistic feature consistent with Type II kinase inhibitor behavior [1]. This orthogonal confirmation (HTRF + SPR) is not publicly available for the des-methyl analog (CAS 339009-93-7) or the benzamide variant (CAS 175865-59-5), providing an additional evidentiary basis for selecting this specific compound in TrkA biochemical studies.

TrkA binding kinetics SPR biosensor Target engagement confirmation

Commercial Availability and Purity Specification: Supplier-Level Differentiation

Procurement decisions for CAS 339028-23-8 require navigating divergent purity specifications across commercial suppliers. AKSci offers the compound at 95% minimum purity with full quality assurance documentation (COA and SDS available upon request), specifying long-term storage in a cool, dry place . In contrast, Leyan supplies the compound at 90% purity, with an explicit caveat that the displayed purity represents an入库指导 (inbound guidance) value and that actual purity may vary across batches . For the benzamide analog (CAS 175865-59-5), Sigma-Aldrich offers 97% purity with defined melting point (147–149 °C) . The 5% purity differential between AKSci (95%) and Leyan (90%) for the same CAS number means that researchers requiring higher initial purity for sensitive biochemical assays—without additional in-house purification—should select the AKSci source. No single supplier offers the comprehensive suite of orthogonal bioactivity data alongside the highest purity, so procurement strategy must balance purity requirements against the availability of supporting characterization data.

Research chemical procurement Purity specification Supplier comparison

TrkA Potency Positioning Within the US8865698 Patent Series

Within the US8865698 patent series from Array BioPharma, Example 3 (this compound) occupies a defined position in the TrkA potency range. It exhibits a TrkA IC₅₀ of 22.2 nM in the Omnia enzymatic selectivity assay—more potent than Example 37 (IC₅₀ = 40.6 nM) and Example 105 (IC₅₀ = 4.70 nM) falls on either side in potency, while Example 58 reaches 3.10 nM and Example 59 achieves 1.70 nM [1][2][3]. This positions the compound as a mid-range TrkA inhibitor within the patent series, making it suitable for SAR studies where moderate potency is desirable—for instance, when screening for cooperative binding effects or when overly potent inhibition would mask subtle structural contributions [1]. The compound's IC₅₀ of 22.2 nM is confirmed across two independent assay formats (ELISA and Omnia) within the same patent, providing internal replication that is not uniformly available for all examples in the series [2].

TrkA inhibitor SAR Patent landscape analysis Kinase selectivity

Optimal Research and Procurement Scenarios for N-(3-Cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide (CAS 339028-23-8)


TrkA Kinase Inhibitor Probe Development and Biochemical SAR Studies

With a confirmed TrkA IC₅₀ of 22.2 nM (ELISA) and orthogonal binding confirmation via SPR (Kd = 63 nM), this compound serves as a tractable starting point for TrkA-focused chemical probe optimization [1]. Its mid-range potency within the US8865698 patent series avoids ceiling effects that would obscure SAR trends in analog libraries. The dual-assay confirmation (ELISA and Omnia) provides internal replication that supports reproducible dose-response experiments. Researchers should select the AKSci source (95% purity) rather than the 90% purity alternative to minimize impurity-driven variability in enzymatic assays [1].

Carboximidamide Pharmacophore Validation in Kinase Inhibitor Design

The carboximidamide (amidine) scaffold of this compound is chemically distinct from the benzamide linkage found in the closest commercial analog (CAS 175865-59-5) [1]. Medicinal chemistry teams exploring non-classical hinge-binding motifs can use this compound to evaluate the contribution of the amidine group to kinase binding affinity and selectivity, compared head-to-head with the amide-bearing benzamide analog. The N'-methyl group further differentiates it from the des-methyl carboximidamide (CAS 339009-93-7), enabling systematic dissection of methyl contributions to hydrophobic pocket occupancy [1].

Conformation-Selective TrkA Inhibition Studies

The compound exhibits a ~27-fold preference for inhibiting non-phosphorylated TrkA (HTRF IC₅₀ = 11 nM) over pre-phosphorylated TrkA (Caliper IC₅₀ = 1,690 nM), a hallmark of Type II kinase inhibitor behavior [1]. This property makes it a valuable tool compound for studying the functional consequences of inhibiting the inactive (DFG-out) conformation of TrkA in cellular signaling cascades. No comparable conformation-selectivity data are publicly available for the des-methyl or benzamide analogs, making this compound the preferred choice for conformation-specific TrkA studies .

Patent-Landscape-Aware Hit-to-Lead Chemistry

As Example 3 in the Array BioPharma US8865698 patent family, this compound occupies a well-defined position in the TrkA inhibitor intellectual property landscape [1]. Medicinal chemistry teams conducting freedom-to-operate analyses or designing novel TrkA inhibitors can use this compound as a reference standard for benchmarking new chemical matter against the prior art. Its potency (22.2 nM) sits between the most potent examples (1.70 nM) and weaker examples (40.6 nM), providing a calibration point for assessing whether novel scaffolds achieve meaningful potency improvements [1].

Quote Request

Request a Quote for N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.